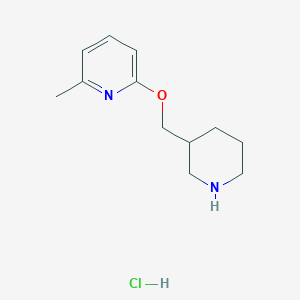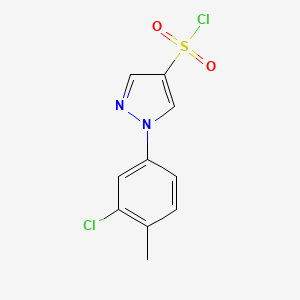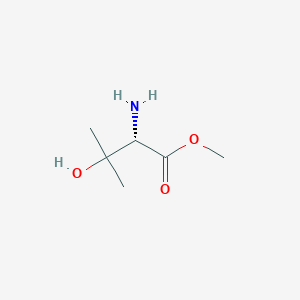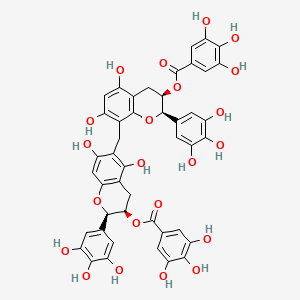
(2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride: is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis and as intermediates in various chemical reactions. The presence of the triphenylphosphonium group imparts unique properties to the compound, making it valuable in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride typically involves the reaction of triphenylphosphine with a suitable halide precursor. One common method is the reaction of triphenylphosphine with (2,6-dichlorophenyl)methyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphonium group can be replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Reduction Reactions: The compound can be reduced to form phosphine derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triphenylphosphine oxide derivatives, while nucleophilic substitution can produce a variety of substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other phosphonium salts and phosphine derivatives. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, phosphonium salts like this compound are studied for their potential as mitochondrial targeting agents. The lipophilic nature of the triphenylphosphonium group allows these compounds to accumulate in the mitochondria, making them useful for studying mitochondrial function and dysfunction.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Phosphonium salts have shown promise as anticancer agents due to their ability to selectively target cancer cell mitochondria. Research is ongoing to explore the efficacy and safety of these compounds in clinical settings.
Industry
In industrial applications, this compound is used as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in large-scale production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride involves its interaction with molecular targets such as enzymes and cellular membranes. The triphenylphosphonium group facilitates the compound’s entry into cells and its accumulation in specific organelles like mitochondria. Once inside the cell, the compound can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,4-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride
- (2,6-Difluorophenyl)methyl-triphenylphosphanium;hydrochloride
- (2,6-Dimethylphenyl)methyl-triphenylphosphanium;hydrochloride
Uniqueness
(2,6-Dichlorophenyl)methyl-triphenylphosphanium;hydrochloride is unique due to the presence of the 2,6-dichlorophenyl group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and its interactions with biological targets, making it a valuable tool in both research and industrial applications.
Eigenschaften
Molekularformel |
C25H21Cl3P+ |
|---|---|
Molekulargewicht |
458.8 g/mol |
IUPAC-Name |
(2,6-dichlorophenyl)methyl-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C25H20Cl2P.ClH/c26-24-17-10-18-25(27)23(24)19-28(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-18H,19H2;1H/q+1; |
InChI-Schlüssel |
NBWPWZJEEQWREI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=CC=C2Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![13-oxo-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B15198447.png)


![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15198465.png)

![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)

![Stannane, trimethyl[3-(methylthio)-2-thienyl]-](/img/structure/B15198498.png)

![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride](/img/structure/B15198509.png)


